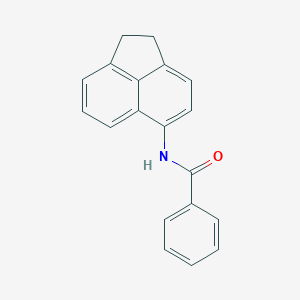![molecular formula C16H12FN3O3S2 B187273 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5565-07-1](/img/structure/B187273.png)
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.
Mechanism Of Action
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a key enzyme that is involved in the signaling pathway of B cells. By inhibiting BTK, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide prevents the activation and proliferation of cancer cells, leading to their death. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of other kinases that are involved in the survival and proliferation of cancer cells, such as AKT and ERK.
Biochemical And Physiological Effects
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the production of cytokines and other inflammatory mediators. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in cancer cells and for developing new cancer therapies. However, one limitation of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide may not be effective in all types of cancer, and more research is needed to determine its optimal use.
Future Directions
There are several future directions for the research and development of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, which can help to personalize cancer treatment. Finally, more research is needed to determine the long-term safety and efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in clinical trials, which will be critical for its eventual approval as a cancer therapy.
Synthesis Methods
The synthesis of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-fluorobenzamide, which is reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst to yield the intermediate compound. This intermediate is then treated with a series of reagents to produce the final product, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Scientific Research Applications
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
CAS RN |
5565-07-1 |
|---|---|
Product Name |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Molecular Formula |
C16H12FN3O3S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
InChI Key |
BSWBUBIXAPWDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




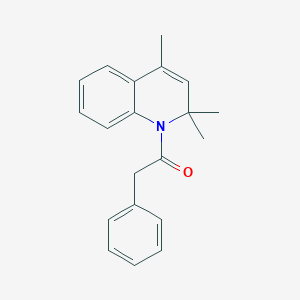
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
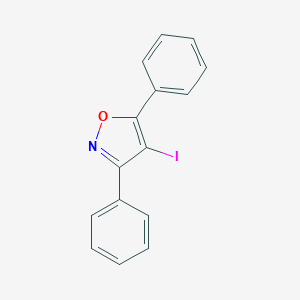
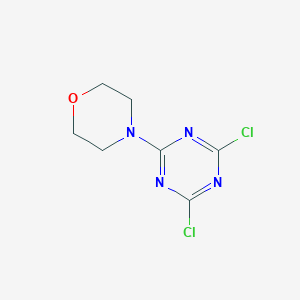
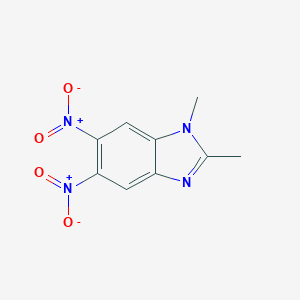
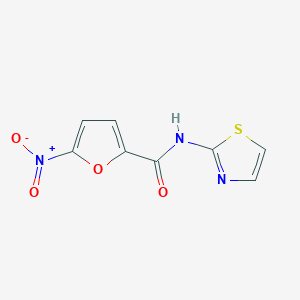
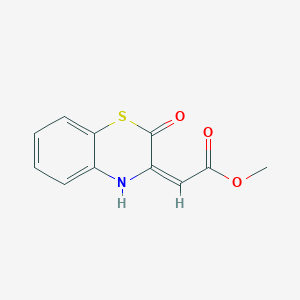
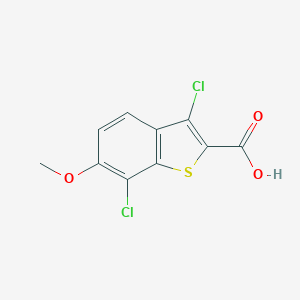
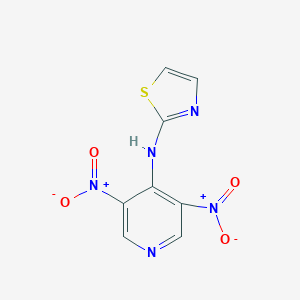
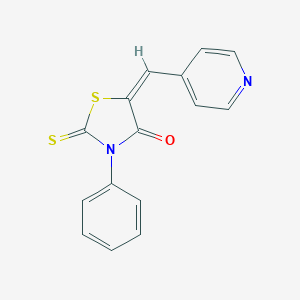
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
